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Compound of Interest

Compound Name: Enalaprilat

Cat. No.: B1671235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the

quantitative determination of Enalaprilat, the active metabolite of the angiotensin-converting

enzyme (ACE) inhibitor Enalapril. The methods discussed adhere to the International Council

for Harmonisation (ICH) guidelines, ensuring data reliability and integrity. This document is

intended to assist researchers and professionals in selecting the most suitable analytical

technique for their specific application, whether for pharmacokinetic studies, bioequivalence

assessment, or quality control of pharmaceutical formulations.

Introduction to Enalaprilat Analysis
Enalapril is a prodrug that is hydrolyzed in vivo to its active form, Enalaprilat. Accurate and

precise quantification of Enalaprilat is crucial for determining the pharmacokinetic profile and

therapeutic efficacy of Enalapril. Various analytical techniques have been developed and

validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with

different detection systems being the most common. This guide will focus on comparing a

highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method,

ideal for bioanalytical applications, with a standard HPLC-Ultraviolet (UV) method, often

employed for quality control.
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The performance of different analytical methods for Enalaprilat can be evaluated based on key

validation parameters as stipulated by ICH guidelines. The following tables summarize the

quantitative data from validated LC-MS/MS and HPLC-UV methods.

Table 1: Performance Characteristics of a Validated LC-
MS/MS Method for Enalaprilat in Human Plasma.[1]

Validation Parameter Performance Characteristic

Linearity Range 0.638 - 255 ng/mL

Correlation Coefficient (r²) ≥ 0.99

Lower Limit of Quantification (LLOQ) 0.638 ng/mL

Accuracy (RE %) Within ±5.5%

Precision (RSD %) Intra-day: < 7.2%, Inter-day: < 14%

Table 2: Performance Characteristics of a Validated
HPLC-UV Method for Enalaprilat (as a related
substance).

Validation Parameter Performance Characteristic

Limit of Detection (LOD) 0.024 µg/mL (24 ng/mL)

Limit of Quantitation (LOQ) 0.080 µg/mL (80 ng/mL)

Note: The HPLC-UV method data is for the determination of Enalaprilat as a related

compound in Enalapril Maleate tablets.

Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results.

The following sections outline the experimental protocols for the compared methods.
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LC-MS/MS Method for Simultaneous Determination of
Enalapril and Enalaprilat in Human Plasma[1]

Instrumentation: High-Performance Liquid Chromatography system coupled with a triple

quadrupole tandem mass spectrometer.

Chromatographic Column: Ultimate XB-C18 column (50 mm x 2.1 mm, 3 µm).

Mobile Phase: A mixture of methanol, water, and formic acid in the ratio of 62:38:0.2 (v/v/v).

Flow Rate: Not explicitly stated, but the total chromatogram run time was 2.5 minutes.

Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI)

source.

Internal Standard: Benazepril.

Sample Preparation: Protein precipitation of 0.2 mL plasma with methanol.

HPLC-UV Method for Determination of Related
Compounds in Enalapril Maleate Tablets

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

Chromatographic Column: Hypersil ODS, 5 µm, 250 x 4 mm.

Mobile Phase: A mixture of a buffer solution (pH 2.2) and acetonitrile. The exact gradient or

isocratic conditions were optimized from the British Pharmacopeia method.

Flow Rate: 1.0 mL/min.

Column Temperature: 50°C.

Detection Wavelength: Not explicitly stated for Enalaprilat, but typically around 215 nm for

Enalapril and its related substances.

Sample Preparation: Dissolution of Enalapril Maleate tablets in the mobile phase's aqueous

component.
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Visualization of the Analytical Method Validation
Workflow
The following diagram illustrates the logical workflow of the analytical method validation

process according to ICH Q2(R1) guidelines. This process ensures that an analytical procedure

is suitable for its intended purpose.
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Caption: Workflow of Analytical Method Validation as per ICH Guidelines.
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The choice of an analytical method for Enalaprilat determination is highly dependent on the

application. For bioanalytical studies requiring high sensitivity to measure low concentrations in

biological matrices, the LC-MS/MS method is clearly superior, offering a low LLOQ of 0.638

ng/mL.[1] In contrast, for quality control purposes such as the determination of Enalaprilat as

an impurity in Enalapril Maleate tablets, an HPLC-UV method with an LOQ of 80 ng/mL may be

adequate. This guide provides the necessary data and protocols to enable an informed

decision based on the specific requirements of the analytical task at hand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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